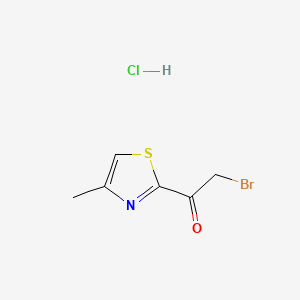

2-ブロモ-1-(4-メチルチアゾール-2-イル)エタノン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

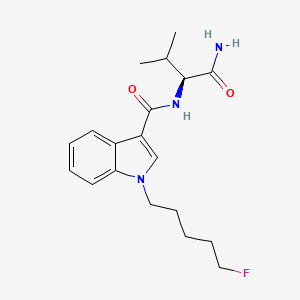

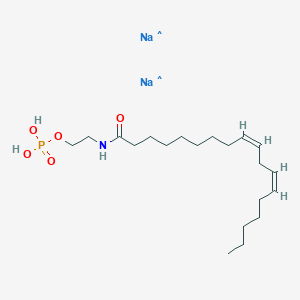

“2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” is a chemical compound with the IUPAC name 1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone . It is used for pharmaceutical testing .

Synthesis Analysis

While specific synthesis methods for “2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” were not found, a related compound, 2-bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone, was synthesized by refluxing a mixture of it and substituted thioamide in dry ethanol .Molecular Structure Analysis

The molecular structure of “2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

抗酸化活性

「2-ブロモ-1-(4-メチルチアゾール-2-イル)エタノン塩酸塩」を含むチアゾール誘導体は、抗酸化特性を示すことがわかっています . 抗酸化物質は、環境やその他の圧力に対する反応として体内で生成される不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防ぐ、または遅らせることができる物質です。

鎮痛活性

チアゾール化合物は、鎮痛(痛みを和らげる)特性を持つことが報告されています . これにより、新しい痛み管理薬の開発のための潜在的な候補となっています。

抗炎症活性

これらの化合物は、抗炎症効果も示すことがわかっています . 炎症は有害な刺激に対する生物学的反応であり、抗炎症特性を持つ物質はこの反応を軽減するのに役立ちます。

抗菌活性

チアゾール誘導体は、抗菌活性を示しています . これは、微生物を殺したり、成長を阻害したりできることを意味し、感染症の治療に役立つ可能性があります。

抗真菌活性

抗菌特性に加えて、チアゾール化合物は抗真菌活性を示しています . それらは、真菌感染症の新しい治療法の開発に使用できる可能性があります。

抗ウイルス活性

チアゾール誘導体は、抗ウイルス特性を持つことがわかっています . これにより、新しい抗ウイルス薬の開発のための潜在的な候補となっています。

抗腫瘍または細胞毒性活性

チアゾール化合物は、抗腫瘍または細胞毒性剤としての可能性を示しています . これは、新しいがん治療法の開発に使用できる可能性があります。

抗菌活性

2-ブロモ-1-(4-メチル-2-(メチルアミノ)チアゾール-5-イル)エタノンと複素環式アミン、o-アミノチオフェノール、およびチオセミカルバゾン誘導体を反応させて合成されたチアゾール誘導体の一部は、さまざまな微生物種の抗菌効果を示しています .

作用機序

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical targets, leading to a wide range of biological activities .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNOS.ClH/c1-4-3-10-6(8-4)5(9)2-7;/h3H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXRKESGISFPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)CBr.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-53-1 |

Source

|

| Record name | Ethanone, 2-bromo-1-(4-methyl-2-thiazolyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)

![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)

![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)

![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)